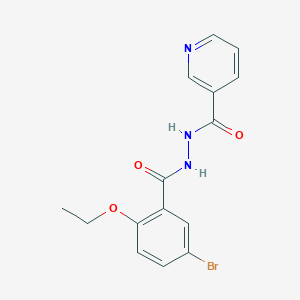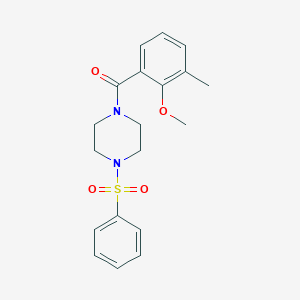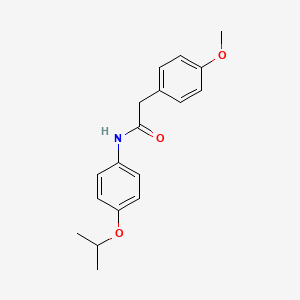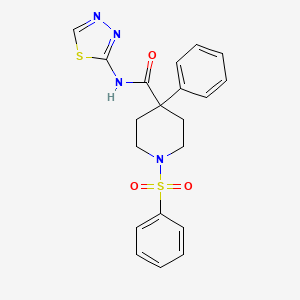![molecular formula C19H19ClFNO2 B4405461 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4405461.png)
2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride
Vue d'ensemble
Description
2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride, also known as FTY720, is a synthetic compound that was first developed as an immunosuppressant drug. It was later discovered to have potential therapeutic effects on a variety of diseases, including multiple sclerosis, cancer, and transplant rejection. In
Mécanisme D'action
2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride works by binding to sphingosine-1-phosphate (S1P) receptors on the surface of cells. This binding leads to the internalization and degradation of the receptors, which in turn leads to the sequestration of lymphocytes in lymph nodes and the prevention of their migration to target tissues. This compound also has other effects on cells, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on cells. It has been shown to inhibit the activity of sphingosine kinase, an enzyme involved in the production of S1P. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling. In addition, this compound has been shown to induce the expression of heat shock proteins, which are involved in cell survival under stress conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride in lab experiments is its specificity for S1P receptors, which allows for targeted inhibition of lymphocyte migration. However, this compound has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments. In addition, this compound has complex pharmacokinetics that can make dosing and administration challenging.
Orientations Futures
There are several future directions for research on 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride. One area of interest is the development of new analogs of this compound that have improved pharmacokinetic properties and increased potency. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion
This compound is a synthetic compound that has potential therapeutic effects on a variety of diseases. Its mechanism of action involves binding to S1P receptors on the surface of cells and inhibiting lymphocyte migration. While this compound has advantages for lab experiments, such as its specificity for S1P receptors, it also has limitations, such as its short half-life. Future research on this compound will focus on developing new analogs, exploring its use in combination with other drugs, and investigating its potential for the treatment of other diseases.
Applications De Recherche Scientifique
2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride has been extensively studied for its potential therapeutic effects on a variety of diseases. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses and slow the progression of disability. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent rejection by inhibiting T-cell migration to the transplanted organ.
Propriétés
IUPAC Name |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2.ClH/c20-17-9-5-4-8-16(17)19-11-10-15(23-19)12-21-13-18(22)14-6-2-1-3-7-14;/h1-11,18,21-22H,12-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZPTMPSQTGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC=CC=C3F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)
![2-[(3-fluorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4405387.png)

![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)

![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)


![2-hydroxy-5-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B4405432.png)
![N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)
![N-2-biphenylyl-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4405455.png)
![1-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)ethanone](/img/structure/B4405457.png)

